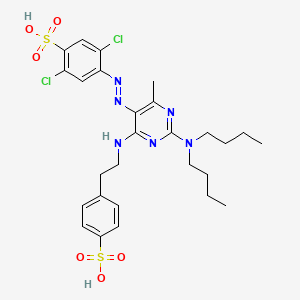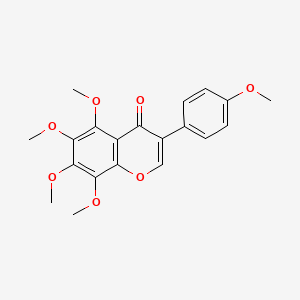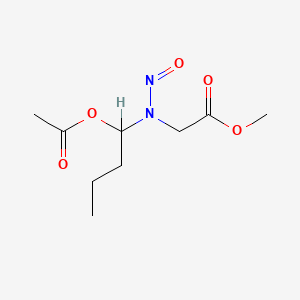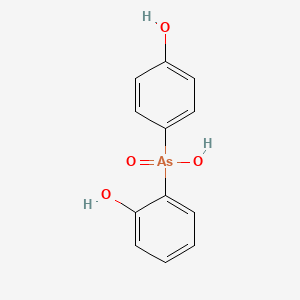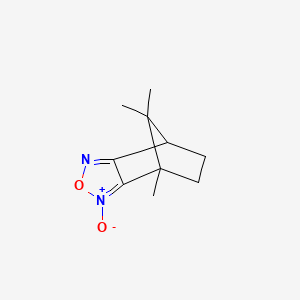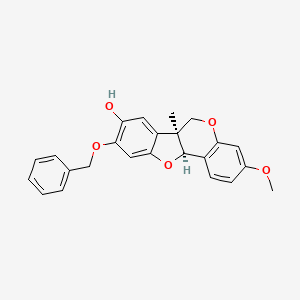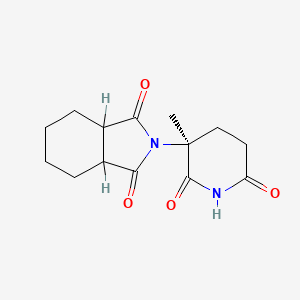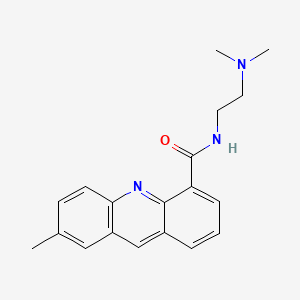
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- is a compound belonging to the class of acridine derivatives. It is known for its potential antitumor activity and is studied for its ability to intercalate DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- typically involves the reaction of acridine derivatives with dimethylaminoethylamine. The process includes several steps:
Formation of Acridine Derivative: Starting with a suitable acridine precursor, the compound undergoes nitration, reduction, and cyclization to form the acridine core.
Amidation Reaction: The acridine derivative is then reacted with dimethylaminoethylamine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the acridine ring, potentially leading to dihydroacridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Dihydroacridine derivatives.
Substitution Products: Functionalized acridine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- has several scientific research applications:
Chemistry: Used as a DNA intercalator to study DNA-binding properties and interactions.
Biology: Investigated for its potential to inhibit topoisomerase enzymes, making it a candidate for anticancer research.
Medicine: Explored in preclinical and clinical trials for its antitumor activity, particularly against multidrug-resistant cancer cell lines.
Wirkmechanismus
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs, disrupting the DNA structure. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents cancer cells from proliferating, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Amsacrine: Another topoisomerase inhibitor with a similar mechanism of action.
Mitoxantrone: A DNA intercalator and topoisomerase inhibitor used in cancer treatment.
Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II
Uniqueness: 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase inhibition. Its high activity against multidrug-resistant cell lines and potential for lower toxicity compared to other similar compounds make it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
106626-78-2 |
|---|---|
Molekularformel |
C19H21N3O |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-7-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-13-7-8-17-15(11-13)12-14-5-4-6-16(18(14)21-17)19(23)20-9-10-22(2)3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
UUMYRTQITUWBQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2)C=CC=C3C(=O)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


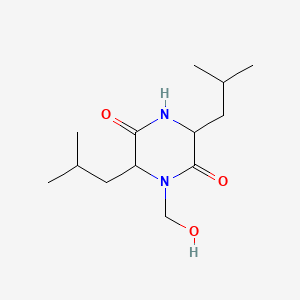
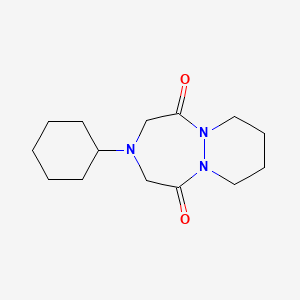
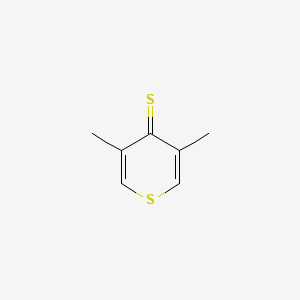
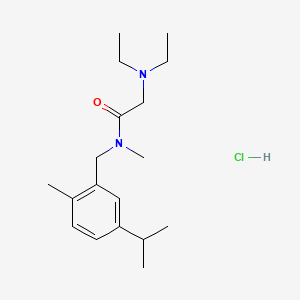
![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
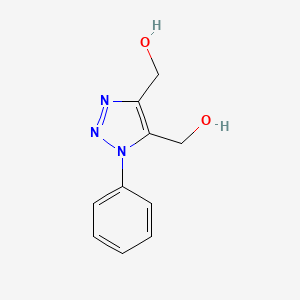
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)
